molecular formula C14H19NO B14907712 n-Mesityl-3-methylbut-2-enamide

n-Mesityl-3-methylbut-2-enamide

Cat. No.: B14907712
M. Wt: 217.31 g/mol
InChI Key: MMGAIENBBHADGR-UHFFFAOYSA-N
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Description

n-Mesityl-3-methylbut-2-enamide is an organic compound with the molecular formula C14H19NO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the enamide to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .

Scientific Research Applications

n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Mesityl-3-methylbut-2-enamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other enamides. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide

InChI

InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16)

InChI Key

MMGAIENBBHADGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C

Origin of Product

United States

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